(3-Bromobenzylidene)malononitrile

Physicochemical Properties Lipophilicity Computational Chemistry

(3-Bromobenzylidene)malononitrile is a benzylidenemalononitrile (BMN) derivative bearing a bromine atom at the meta-position of the phenyl ring. It belongs to the class of electrophilic alkenes widely used in Knoevenagel condensation reactions and as precursors to heterocyclic scaffolds.

Molecular Formula C10H5BrN2
Molecular Weight 233.06 g/mol
CAS No. 2972-74-9
Cat. No. B3035066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromobenzylidene)malononitrile
CAS2972-74-9
Molecular FormulaC10H5BrN2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C=C(C#N)C#N
InChIInChI=1S/C10H5BrN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H
InChIKeyKWFDPQVAZMUCMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobenzylidene Malononitrile (CAS 2972-74-9): Key Identifiers and Procurement Profile


(3-Bromobenzylidene)malononitrile is a benzylidenemalononitrile (BMN) derivative bearing a bromine atom at the meta-position of the phenyl ring [1]. It belongs to the class of electrophilic alkenes widely used in Knoevenagel condensation reactions and as precursors to heterocyclic scaffolds . The compound possesses a molecular formula of C₁₀H₅BrN₂ and a molecular weight of 233.06 g/mol [2]. It is supplied as a research-grade intermediate with a typical purity of ≥98% and is handled under standard laboratory safety protocols due to its irritant properties .

Why 3-Bromobenzylidene Malononitrile Cannot Be Replaced by Other BMN Analogs Without Functional Validation


Substitution of the bromine atom or its position on the benzylidene ring fundamentally alters electronic properties, reactivity in cross-coupling, and biological target engagement. Meta-substitution confers a distinct regiochemical profile compared to ortho- or para-isomers, impacting steric accessibility and dipole orientation . In medicinal chemistry, the nature of the halogen (Cl vs. Br) and its ring position modulate enzyme inhibition potency by orders of magnitude . For organic synthesis, the bromine atom serves as a specific handle for Suzuki-Miyaura and Heck couplings; exchanging it for chlorine or trifluoromethyl alters reaction yields and product fidelity [1]. These variables preclude generic substitution without empirical re-validation.

Quantitative Differentiators for 3-Bromobenzylidene Malononitrile in Research Procurement


Physicochemical Profile Differentiates from 4-Bromo and 4-Chloro Analogs

The meta-bromo substitution yields a calculated LogP of 2.29, compared to 2.14 for the 4-chloro analog and an identical 2.29 for the 4-bromo isomer . While LogP does not differ from the 4-bromo isomer, the meta-positioned bromine presents a distinct dipole moment and steric profile, influencing molecular recognition and binding pocket complementarity [1]. The 3-bromo isomer also exhibits a LogSW (solubility) of -3.12, which is identical to the 4-bromo isomer but less negative than the 4-chloro analog (-2.67), suggesting potentially different aqueous solubility .

Physicochemical Properties Lipophilicity Computational Chemistry

Class-Level Inference: Bromine Substitution Enhances Carbonic Anhydrase Inhibition Relative to Unsubstituted BMN

While direct data for the 3-bromo isomer is not available, a comparative study of 4-substituted BMNs demonstrates that bromine substitution (4-bromo BMN) yields an IC₅₀ of 16.04 μM for hCA-I, compared to 230 μM for the unsubstituted benzylidene malononitrile . This represents a >14-fold increase in potency. The bromine atom likely contributes to favorable hydrophobic interactions in the enzyme active site. By class-level inference, the 3-bromo isomer is expected to exhibit enhanced potency relative to the unsubstituted parent, though the exact magnitude may differ due to positional effects.

Carbonic Anhydrase Inhibition Enzyme Kinetics Structure-Activity Relationship

Supporting Evidence: Meta-Bromo BMN Scaffold Implicated in Moderate EGFR Inhibition

A derivative containing the 3-bromobenzylidene motif, CHEMBL3628796, exhibited an IC₅₀ of 7.71 μM against human EGFR in a radiometric kinase assay [1]. While this is not a direct measurement of the parent compound, it supports the notion that the 3-bromo substitution can confer moderate potency against this clinically relevant target. For comparison, the unsubstituted benzylidenemalononitrile tyrphostin AG18 exhibits an IC₅₀ of approximately 560 μM against EGFR , suggesting that halogenation, even at the meta-position, enhances activity.

EGFR Inhibition Tyrosine Kinase Cancer Research

Regiochemical Uniqueness in Cross-Coupling and Cyclization Reactions

The 3-bromo substitution pattern imparts distinct reactivity in nucleophilic aromatic substitution and transition metal-catalyzed cross-couplings compared to the 2- and 4-isomers. The meta-position provides a unique vector for molecular extension, enabling the construction of regioisomerically pure libraries [1]. In cyclocondensation reactions, the 3-bromo BMN yields different heterocyclic scaffolds (e.g., pyridopyrimidines) than the 2- or 4-bromo isomers due to altered electronic effects on the reactive methylene group [2].

Synthetic Chemistry Cross-Coupling Heterocyclic Synthesis

Optimal Use Cases for 3-Bromobenzylidene Malononitrile in Research and Development


Medicinal Chemistry: Carbonic Anhydrase Inhibitor Lead Generation

The class-level inference that brominated BMNs are significantly more potent hCA inhibitors than the unsubstituted parent positions the 3-bromo isomer as a promising scaffold for designing novel sulfonamide-free carbonic anhydrase inhibitors. The compound can be used as a starting point for SAR studies to map the optimal substitution pattern around the phenyl ring.

Chemical Biology: EGFR-Targeted Probe Development

Given that a 3-bromobenzylidene-containing derivative exhibits micromolar EGFR inhibition (IC₅₀ = 7.71 μM) [1], the parent compound can serve as a core for further functionalization to improve potency and selectivity. The bromine atom provides a convenient handle for introducing fluorescent or affinity tags via palladium-catalyzed cross-coupling.

Organic Synthesis: Building Block for Regioisomeric Heterocyclic Libraries

The compound's unique meta-substitution pattern enables the synthesis of pyridopyrimidines and related fused heterocycles with regiochemistry distinct from those derived from ortho- or para-isomers [2]. This is particularly valuable in medicinal chemistry programs requiring precise control over molecular topology and patent space differentiation.

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